molecular formula C10H16N2O2S B1443919 Ethyl 5-(tert-butylamino)thiazole-4-carboxylate CAS No. 1341132-68-0

Ethyl 5-(tert-butylamino)thiazole-4-carboxylate

Cat. No.: B1443919
CAS No.: 1341132-68-0
M. Wt: 228.31 g/mol
InChI Key: DWIWSYRIKASWRO-UHFFFAOYSA-N
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Description

Ethyl 5-(tert-butylamino)thiazole-4-carboxylate is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(tert-butylamino)thiazole-4-carboxylate typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with tert-butylamine. The reaction is carried out in an organic solvent such as ethanol, with the addition of a catalytic amount of glacial acetic acid to facilitate the reaction. The mixture is then refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(tert-butylamino)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the thiazole ring.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(tert-butylamino)thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-(tert-butylamino)thiazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, thiazole derivatives are known to interact with enzymes and receptors, potentially inhibiting their activity. The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-aminothiazole-4-carboxylate: A precursor in the synthesis of ethyl 5-(tert-butylamino)thiazole-4-carboxylate.

    2-Aminothiazole: A simpler thiazole derivative with similar biological activity.

    Thiazole: The parent compound of the thiazole family.

Uniqueness

This compound is unique due to the presence of the tert-butylamino group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

ethyl 5-(tert-butylamino)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-5-14-9(13)7-8(15-6-11-7)12-10(2,3)4/h6,12H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIWSYRIKASWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=N1)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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